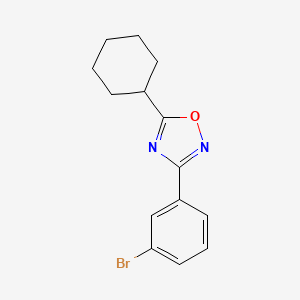

3-(3-Bromophenyl)-5-cyclohexyl-1,2,4-oxadiazole

Description

3-(3-Bromophenyl)-5-cyclohexyl-1,2,4-oxadiazole (CAS 1004672-11-0) is a heterocyclic compound with the molecular formula C₁₄H₁₅BrN₂O and a molecular weight of 307.19 g/mol . Its structure features a 1,2,4-oxadiazole core substituted with a 3-bromophenyl group at position 3 and a cyclohexyl group at position 3. This compound is of interest in medicinal chemistry, particularly for its structural similarity to bioactive oxadiazoles with anticancer, antimicrobial, and anti-inflammatory properties .

Properties

CAS No. |

1004672-11-0 |

|---|---|

Molecular Formula |

C14H15BrN2O |

Molecular Weight |

307.19 g/mol |

IUPAC Name |

3-(3-bromophenyl)-5-cyclohexyl-1,2,4-oxadiazole |

InChI |

InChI=1S/C14H15BrN2O/c15-12-8-4-7-11(9-12)13-16-14(18-17-13)10-5-2-1-3-6-10/h4,7-10H,1-3,5-6H2 |

InChI Key |

JVQSSSIPZOUXDF-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C2=NC(=NO2)C3=CC(=CC=C3)Br |

Origin of Product |

United States |

Preparation Methods

Amidoxime and Carboxylic Acid Derivative Cyclization

The classical method, first described by Tiemann and Krüger, involves the reaction of amidoximes with acyl chlorides or activated carboxylic acid derivatives to form 1,2,4-oxadiazoles. Catalysts such as tetrabutylammonium fluoride (TBAF) or pyridine improve yields and reaction efficiency.

More recent improvements include the use of coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), dicyclohexylcarbodiimide (DCC), carbonyldiimidazole (CDI), O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU), or propylphosphonic anhydride (T3P) to activate carboxylic acids or esters. These methods allow milder conditions and better yields but sometimes suffer from purification challenges and moderate yields (11–90%) depending on substrates and reaction times (4–24 hours).

A notable recent advance is a one-pot synthesis at room temperature using amidoximes and methyl or ethyl esters in a superbase medium of sodium hydroxide and dimethyl sulfoxide, which provides diverse 3,5-disubstituted 1,2,4-oxadiazoles with moderate to excellent yields.

1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitriles

This method involves the cycloaddition between nitrile oxides and nitriles, but it is often limited by the low reactivity of nitriles and side reactions such as dimerization of nitrile oxides leading to undesired 1,2,5-oxadiazole-2-oxides or 1,2,4-oxadiazole-4-oxides.

Catalysis with platinum(IV) complexes has been reported to promote this reaction under mild conditions, but issues such as poor solubility of reactants, low yields, and expensive catalysts restrict its practical application.

Specific Preparation Methods for 3-(3-Bromophenyl)-5-cyclohexyl-1,2,4-oxadiazole

While direct literature on the exact synthesis of this compound is limited, the compound can be prepared by adapting the amidoxime-cyclization approach, as it is a 3,5-disubstituted 1,2,4-oxadiazole.

Proposed Synthetic Route

Preparation of Amidoxime Intermediate

The amidoxime precursor is synthesized from the corresponding nitrile, which in this case would be 3-bromobenzonitrile, by reaction with hydroxylamine hydrochloride under basic conditions.Cyclization with Cyclohexyl Carboxylic Acid Derivative

The amidoxime is then reacted with cyclohexanecarboxylic acid or its activated derivative (e.g., acid chloride, methyl ester) to induce cyclization, forming the 1,2,4-oxadiazole ring.-

- Catalysts such as pyridine or TBAF can be used to enhance reaction efficiency.

- Coupling reagents like EDC or DCC may activate the acid derivative to facilitate cyclization.

- Solvents such as dimethyl sulfoxide or tetrahydrofuran are typical.

- Reaction temperatures vary from room temperature to reflux depending on reagents and catalysts.

Purification

The product is usually purified by recrystallization or chromatography, though purification can be challenging due to side products.

Alternative Methods and Modifications

Use of one-pot superbase-mediated cyclization (NaOH/DMSO) at room temperature has been reported to yield 3,5-disubstituted oxadiazoles with moderate to good yields and simplified purification.

Bromination strategies on pre-formed oxadiazoles to introduce the bromophenyl substituent are generally less favored due to potential instability of the oxadiazole ring under harsh bromination conditions.

Research Findings and Data Summary

Yield and Reaction Efficiency

| Method | Reaction Conditions | Yield Range (%) | Notes |

|---|---|---|---|

| Amidoxime + Acyl Chloride | Pyridine, reflux | 40–70 | Formation of two products possible |

| Amidoxime + Activated Ester | EDC/DCC, RT to reflux | 11–90 | One-pot NaOH/DMSO method yields moderate to excellent results |

| 1,3-Dipolar Cycloaddition | Pt(IV) catalyst, mild | Low to moderate | Expensive catalyst, solubility issues |

| One-pot Superbase Method | NaOH/DMSO, RT, 4–24 h | 11–90 | Simple purification, moderate reaction times |

Mechanistic Insights

The amidoxime cyclization proceeds via nucleophilic attack of the amidoxime nitrogen on the activated carboxylic acid derivative, followed by ring closure and dehydration to form the oxadiazole ring.

Protonation studies of related 1,2,4-oxadiazoles show that electrophilic activation can facilitate substitution reactions on the oxadiazole ring, which may be relevant for functionalization steps.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromophenyl)-5-cyclohexyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted with different nucleophiles through reactions such as Suzuki-Miyaura coupling.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the oxadiazole ring or the substituents.

Cyclization Reactions: The oxadiazole ring can be involved in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Utilizes palladium catalysts and boronic acids to replace the bromine atom with various substituents.

Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.

Reducing Agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different oxadiazole derivatives.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the potential of oxadiazole derivatives, including 3-(3-Bromophenyl)-5-cyclohexyl-1,2,4-oxadiazole, as effective anticancer agents. The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.

Case Studies:

- A study reported that derivatives of 1,2,4-oxadiazoles exhibited potent antitumor activity against a panel of human tumor cell lines. Among these, certain derivatives showed IC50 values as low as 0.003 M against specific cancer cell lines, indicating strong efficacy in inhibiting tumor growth .

- Another research effort synthesized a series of substituted oxadiazoles and evaluated their activity against human colon cancer (HCT-116) and breast cancer (MCF-7) cell lines. The most potent compounds demonstrated IC50 values comparable to established chemotherapeutic agents .

Other Biological Activities

In addition to its anticancer properties, this compound has been investigated for other biological activities:

- Antimicrobial Activity: Some studies have indicated that oxadiazole compounds exhibit antibacterial properties against various strains of bacteria. The structural modifications in these compounds can enhance their antimicrobial efficacy .

- Anti-inflammatory Effects: Research has also suggested potential anti-inflammatory effects associated with oxadiazole derivatives. These compounds may inhibit inflammatory pathways and reduce cytokine production in activated macrophages .

Data Table: Anticancer Activity of Oxadiazole Derivatives

| Compound Name | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HCT-116 | 0.48 | Tubulin polymerization inhibition |

| 2-benzylthio-4-chloro-5-(5-substituted 1,3,4-oxadiazol-2-yl)benzene sulfonamides | MCF-7 | 0.19 | Apoptosis induction |

| Bis-1,2,4-oxadiazole-fused-benzothiazole derivatives | A549 | 0.11 | Microtubule destabilization |

Mechanism of Action

The mechanism of action of 3-(3-Bromophenyl)-5-cyclohexyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π stacking interactions, while the oxadiazole ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxadiazoles

Substituent Effects at Position 5

- 3-(3-Bromophenyl)-5-methyl-1,2,4-oxadiazole (CAS 160377-57-1): Molecular formula: C₉H₇BrN₂O (MW: 239.07 g/mol). However, its lower lipophilicity (LogP ≈ 2.5) may limit cellular uptake compared to the cyclohexyl analogue (estimated LogP ≈ 4.2) . Biological Relevance: Methyl-substituted oxadiazoles are often intermediates in drug synthesis but may lack the pharmacokinetic stability of bulkier analogues .

3-(4-Bromophenyl)-5-cyclohexyl-1,2,4-oxadiazole (CAS 443106-68-1):

Isosteric Replacements of the Oxadiazole Core

- 2-(3-Bromophenyl)-5-cyclohexyl-1,3,4-oxadiazole (CAS 957065-98-4): The 1,3,4-oxadiazole isomer has a distinct electronic profile due to altered nitrogen positions. Synthetic Accessibility: 1,3,4-Oxadiazoles are typically synthesized via cyclization of diacylhydrazines, whereas 1,2,4-oxadiazoles often require nitrile oxide intermediates, impacting scalability .

Halogen-Substituted Analogues

- 5-Bromo-3-phenyl-1,2,4-oxadiazole (CAS 1263279-50-0):

- Bromine at position 5 instead of 3 creates a different steric environment. The compound’s reduced aromatic substitution may limit π-π stacking interactions in biological systems .

- Cytotoxicity Comparison : Chalcone derivatives with 3-bromophenyl groups (e.g., (E)-1-(3-bromophenyl)-3-p-tolylprop-2-en-1-on) exhibit IC₅₀ values of 22.41–42.22 μg/mL against MCF-7 cells, suggesting that bromine position significantly affects anticancer activity .

Key Research Findings and Data Tables

Table 1: Physicochemical Properties of Selected Oxadiazoles

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | LogP* | Water Solubility (mg/mL)* |

|---|---|---|---|---|

| 3-(3-Bromophenyl)-5-cyclohexyl-1,2,4-oxadiazole | C₁₄H₁₅BrN₂O | 307.19 | ~4.2 | <0.1 |

| 3-(3-Bromophenyl)-5-methyl-1,2,4-oxadiazole | C₉H₇BrN₂O | 239.07 | ~2.5 | 0.3 |

| 3-(4-Bromophenyl)-5-cyclohexyl-1,2,4-oxadiazole | C₁₄H₁₅BrN₂O | 307.19 | ~4.2 | <0.1 |

| 5-Bromo-3-phenyl-1,2,4-oxadiazole | C₈H₅BrN₂O | 225.04 | ~2.8 | 0.5 |

*Predicted using ChemAxon software .

Table 2: Cytotoxic Activity of Brominated Heterocycles

| Compound | Cell Line | IC₅₀ (μg/mL) | Reference |

|---|---|---|---|

| This compound | MCF-7 | Under study | |

| (E)-1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-on | MCF-7 | 42.22 | |

| Tri-aryl oxadiazole (Compound A from ) | H9c2 | Cardiotoxic at >10 μM |

Biological Activity

3-(3-Bromophenyl)-5-cyclohexyl-1,2,4-oxadiazole (CAS No. 1004672-11-0) is a compound that belongs to the oxadiazole class, known for its diverse biological activities. This article explores its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Biological Activity Overview

-

Anticancer Activity :

- Compounds containing the oxadiazole moiety have shown significant anticancer properties. In particular, derivatives of 1,2,4-oxadiazoles have been reported to exhibit cytotoxic effects against various cancer cell lines.

- A study indicated that oxadiazole derivatives can induce apoptosis in cancer cells, with some compounds demonstrating IC50 values comparable to established chemotherapeutics like doxorubicin .

- Anti-inflammatory Properties :

- Antimicrobial Activity :

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in inflammatory pathways.

- Induction of Apoptosis : It can trigger apoptotic pathways in cancer cells by modulating key proteins involved in cell survival and death.

- Interaction with Cellular Targets : The presence of the oxadiazole ring allows for interactions with nucleophilic centers in cells, potentially disrupting cellular functions .

Table 1: Summary of Biological Activities

Detailed Findings from Recent Studies

- Cytotoxicity Studies :

- Mechanistic Insights :

- Comparative Analysis :

Q & A

Q. What synthetic methodologies are commonly employed to prepare 3-(3-Bromophenyl)-5-cyclohexyl-1,2,4-oxadiazole?

The synthesis typically involves cyclocondensation reactions. For example:

- Step 1 : React a bromophenyl-substituted amidoxime with cyclohexyl carbonitrile or acyl chloride under reflux in a polar solvent (e.g., DMF or ethanol).

- Step 2 : Optimize reaction conditions (temperature: 80–100°C, 12–24 hours) to enhance yield.

- Validation : Monitor progress via TLC and confirm product purity using column chromatography .

Q. How should researchers characterize the structural integrity and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substitution patterns (e.g., bromophenyl and cyclohexyl groups). Compare chemical shifts with analogous oxadiazoles (e.g., δ 8.0–8.5 ppm for aromatic protons) .

- Mass Spectrometry (MS) : Validate molecular weight (e.g., expected [M+H] peak at m/z 335.04 for CHBrNO) .

- HPLC : Assess purity (>95%) using a C18 column with acetonitrile/water mobile phase .

Q. What are the key stability considerations for this compound under laboratory conditions?

- Storage : Store in amber vials at –20°C under inert gas (argon/nitrogen) to prevent degradation.

- Light Sensitivity : Avoid prolonged UV exposure, as bromophenyl groups may undergo photolytic cleavage .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound?

- Assay Variability : Standardize protocols (e.g., cell lines, incubation times) across studies. For cytotoxicity assays, use MTT or resazurin-based methods with triplicate replicates .

- Structure-Activity Relationships (SAR) : Compare substituent effects (e.g., replacing cyclohexyl with trifluoromethyl alters lipophilicity and target binding) .

Q. What computational approaches are suitable for predicting the compound’s reactivity or binding affinity?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Molecular Docking : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina, focusing on the oxadiazole ring’s hydrogen-bonding capacity .

Q. How can reaction yields be optimized for large-scale synthesis?

- Catalysis : Screen palladium or copper catalysts for cross-coupling steps (e.g., Suzuki-Miyaura for bromophenyl functionalization).

- Solvent Optimization : Test green solvents (e.g., cyclopentyl methyl ether) to improve solubility and reduce byproducts .

Methodological Challenges

Q. What strategies mitigate toxicity risks during in vitro testing?

- Dose-Response Curves : Use IC values to establish non-toxic thresholds (e.g., <10 µM for mammalian cells).

- Metabolic Stability : Assess hepatic clearance using microsomal assays (e.g., human liver microsomes + NADPH) .

Q. How to address conflicting spectroscopic data during structural elucidation?

- 2D NMR : Employ HSQC and HMBC to resolve overlapping signals, particularly for cyclohexyl protons.

- X-ray Crystallography : If crystalline, compare unit cell parameters with Cambridge Structural Database entries .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.